3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-amine
Description
3-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]propan-1-amine is a fluorinated pyrazole derivative with a propan-1-amine side chain. Its molecular formula is C₈H₁₁F₃N₄ (based on analogs in and ), and its structure features a trifluoroethyl group (-CF₂CF₃) attached to the pyrazole nitrogen, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3/c9-8(10,11)6-14-5-7(4-13-14)2-1-3-12/h4-5H,1-3,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSHSTYPNOMRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-amine is a compound of interest due to its structural features and potential biological activities. The presence of the trifluoroethyl group may enhance its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings and presenting data in tables for clarity.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a pyrazole ring substituted with a trifluoroethyl group. The compound's specific properties can influence its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has focused on several areas:
1. Antimicrobial Activity
Preliminary studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, pyrazole derivatives have been shown to inhibit the growth of various bacterial strains. Testing the efficacy of this compound against pathogens could provide insight into its potential as an antimicrobial agent.
2. Antiparasitic Activity
The compound's structural analogs have been investigated for their effects on parasitic diseases. For example, related pyrazole derivatives have demonstrated activity against Plasmodium falciparum, the causative agent of malaria. The inhibition of essential kinases such as PfGSK3 and PfPK6 has been linked to these compounds' effectiveness in disrupting the malaria life cycle .
3. Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the pharmacodynamics of this compound. The inhibition profiles against specific targets can inform potential therapeutic applications. For instance, compounds structurally related to this compound have shown promising results in inhibiting kinases involved in various cellular processes .
Case Studies
A case study involving a related compound demonstrated significant inhibition of PfGSK3 with an IC50 value in the nanomolar range, suggesting that similar compounds may also exhibit potent biological activity against this target . Further research is needed to evaluate the specific activity of this compound.
Table 1: Predicted Biological Activities
| Activity Type | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | TBD | |
| Antiparasitic | PfGSK3 | 17 | |
| Enzyme Inhibition | Kinase targets | TBD |
Table 2: Structural Comparison with Related Compounds
| Compound Name | Molecular Formula | Activity Type |
|---|---|---|
| 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole | C6H8F3N3 | Antimicrobial |
| Methyl({3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propyl})amine | C7H9F3N2O | Enzyme Inhibition |
Scientific Research Applications
Chemical Properties and Structure
The compound has a unique structure characterized by the presence of a trifluoroethyl group attached to a pyrazole moiety. Its molecular formula is , and it features significant fluorine content, which often enhances biological activity and solubility in organic solvents.
Medicinal Chemistry Applications
- Anticancer Activity :
- Anti-inflammatory Properties :
- Neurological Applications :
Agrochemical Applications
- Pesticidal Activity :
- Herbicide Development :
Case Study: Anticancer Activity
A notable study investigated the efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, showcasing its potential as an anticancer agent. Further mechanistic studies revealed its ability to induce apoptosis through the activation of caspase pathways .
Comparison with Similar Compounds
Key Observations :
- Trifluoroethyl vs.
- Amine Chain Length : The propan-1-amine chain in the target compound provides flexibility for interactions with hydrophilic pockets, unlike shorter-chain analogs (e.g., ethylamine derivatives) .
Preparation Methods
Synthesis of the Pyrazole Core with 2,2,2-Trifluoroethyl Substitution
- The trifluoroethyl group is introduced typically via alkylation of pyrazole nitrogen using 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl bromide or trifluoroethyl iodide) under basic conditions.
- Common bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF).
- Reaction conditions: Heating at 60–100 °C for several hours under inert atmosphere (N2) to promote alkylation with high selectivity.
Introduction of the Propan-1-amine Side Chain at Pyrazole C-4
- A common strategy is to start from a 4-halopyrazole intermediate (e.g., 4-bromopyrazole) and perform nucleophilic substitution with 3-aminopropyl nucleophiles.
- Alternatively, palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination) can be employed using 4-halopyrazole and 3-aminopropan-1-amine.
- Catalysts such as Pd2(dba)3 with ligands like XantPhos and bases like t-BuONa in toluene at elevated temperatures (~110 °C) are effective.
- The reaction time is typically 12 hours under nitrogen atmosphere to ensure complete conversion.
Alternative Multicomponent or Cascade Synthesis
- Multicomponent reactions involving substituted hydrazines, trifluoroethyl ketones, and aminoalkyl precursors can be used to assemble the pyrazole ring and side chain in fewer steps.
- Acid catalysis (e.g., p-toluenesulfonic acid) in methanol at 70 °C for 12 hours can facilitate ring closure and functionalization.
- Subsequent purification steps yield the target amine derivative.
Purification and Characterization
Purification Techniques
- Liquid-liquid extraction with ethyl acetate or dichloromethane to separate organic products from aqueous impurities.
- Silica gel column chromatography using gradients of ethyl acetate/pentane or dichloromethane/methanol to isolate the pure compound.
- Preparative high-performance liquid chromatography (prep-HPLC) with C18 reverse-phase columns and gradient elution (water/acetonitrile with trifluoroacetic acid or ammonium hydroxide modifiers) to achieve >95% purity.
Characterization Methods
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to confirm chemical shifts corresponding to pyrazole protons, trifluoroethyl group, and propan-1-amine side chain. Multiplicities and coupling constants provide structural confirmation.
- High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode to confirm molecular ion peaks with <2 ppm error.
- Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and monitor reaction progress.
- Thin Layer Chromatography (TLC): For rapid reaction monitoring.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents & Conditions | Notes | Yield & Purity |
|---|---|---|---|---|
| 1 | N-alkylation of pyrazole N1 | Pyrazole + 2,2,2-trifluoroethyl halide, K2CO3, DMF, 60–100 °C, N2, 6–12 h | Alkylation under inert atmosphere | Moderate to high yield (60–85%) |
| 2 | C-4 functionalization via Pd-catalyzed amination | 4-halopyrazole + 3-aminopropan-1-amine, Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C, 12 h | Buchwald-Hartwig amination | High yield (65–80%) |
| 3 | Multicomponent synthesis | Substituted hydrazine + trifluoroethyl ketone + acid catalyst (TosOH), MeOH, 70 °C, 12 h | One-pot pyrazole assembly | Variable yield (50–75%) |
| 4 | Purification | Liquid-liquid extraction, silica gel chromatography, prep-HPLC | Achieves >95% purity | Purity >95% confirmed by LC-MS |
Research Findings and Optimization Notes
- The use of palladium catalysts with bulky bidentate ligands such as XantPhos improves amination efficiency and selectivity at the pyrazole C-4 position.
- Alkylation reactions benefit from strictly anhydrous conditions and inert atmosphere to prevent side reactions.
- Reaction times of 12 hours are standard to ensure full conversion, but microwave-assisted heating can reduce reaction time significantly.
- Purification by prep-HPLC is essential for obtaining analytically pure material suitable for biological evaluation.
- Spectroscopic data confirm the structural integrity of the trifluoroethyl substituent and the propan-1-amine side chain.
Q & A
Q. What are the optimal synthetic routes for 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves alkylation of pyrazole derivatives followed by amination. Key steps include:
- Trifluoroethylation : Reacting pyrazole precursors with 2,2,2-trifluoroethyl trifluoromethanesulfonate in acetonitrile (MeCN) using K₂CO₃ as a base at 25°C, yielding ~26% after purification .
- Amination : Copper-catalyzed coupling (e.g., CuBr with Cs₂CO₃ in DMSO at 35°C) achieves moderate yields (17.9%), though optimization of solvent and catalyst loading is critical .
Table 1: Comparison of Synthetic Approaches
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Trifluoroethylation | K₂CO₃, MeCN, 25°C | 26% | |
| Amination | CuBr, Cs₂CO₃, DMSO, 35°C | 17.9% |
Optimization Strategies :
- Use Pd(PPh₃)₂Cl₂ for coupling steps to improve regioselectivity .
- Employ silica gel chromatography with gradient elution (e.g., PE:EtOAc) for purification .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: Structural confirmation relies on:
- ¹H/¹³C NMR : Distinct signals for the trifluoroethyl group (δ ~4.9–5.2 ppm, q) and pyrazole protons (δ ~8.6–8.8 ppm) .
- HRMS (ESI) : Confirm molecular weight (e.g., m/z 215 [M+H]⁺ for analogous compounds) .
- IR Spectroscopy : Detect amine N-H stretches (~3298 cm⁻¹) and trifluoroethyl C-F vibrations .
Advanced Research Questions
Q. How can computational tools like Multiwfn aid in understanding the electronic properties of this compound?
Methodological Answer: Multiwfn enables:
- Electrostatic Potential (ESP) Mapping : Identify nucleophilic/electrophilic regions influenced by the trifluoroethyl group .
- Bond Order Analysis : Quantify delocalization in the pyrazole ring and amine linkages .
- Orbital Composition : Assess contributions of fluorine atoms to frontier molecular orbitals, critical for predicting reactivity .
Workflow :
Q. What strategies can resolve discrepancies in bioactivity data between structural analogs?
Methodological Answer: Contradictions often arise from substituent effects. For example:
- Hydrophobic vs. Polar Groups : 3,5-Bis(isopropyl) analogs show enhanced hydrophobic interactions, while 4-phenyl derivatives exhibit altered reactivity due to steric effects .
Table 2: Structural-Activity Relationships (SAR)
| Compound | Key Substituent | Observed Bioactivity |
|---|---|---|
| 3,5-Bis(isopropyl) | Hydrophobic | Improved membrane binding |
| 4-Phenyl | Steric bulk | Reduced enzymatic inhibition |
Resolution Strategies :
- Perform molecular docking to compare binding modes.
- Validate with in vitro assays (e.g., IC₅₀ measurements) under standardized conditions .
Q. How can crystallographic data (e.g., from SHELX) validate molecular structure and intermolecular interactions?
Methodological Answer: SHELX refinement (via SHELXL) provides:
- High-Resolution Structures : Resolve trifluoroethyl group orientation and hydrogen-bonding networks (e.g., amine-NH⋯F interactions) .
- Twinned Data Handling : Robust refinement for crystals with pseudo-symmetry, common in fluorinated compounds .
Protocol :
Q. In multi-step syntheses, how do purification methods impact final yield and purity?
Methodological Answer: Critical Steps :
- Extraction : Use DCM/EtOAc for organics; HCl washes remove unreacted amines .
- Chromatography : Gradient elution (PE:EtOAc 100:0 → 10:90) separates trifluoroethyl byproducts .
- Silica gel columns achieve >95% purity but reduce yields (~20–30%).
- Recrystallization (e.g., EtOAc/hexane) balances purity (90–95%) and yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
